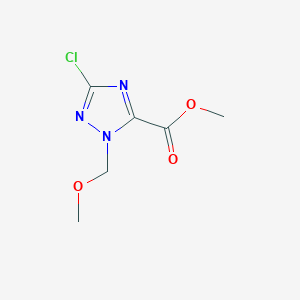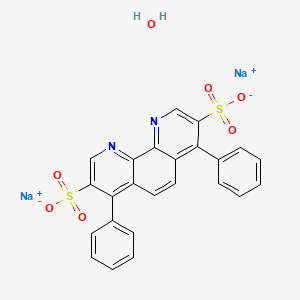
2-Bromo-3-nitrobenzene-1-sulfonyl chloride
Overview
Description
“2-Bromo-3-nitrobenzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1261553-98-3 . It has a molecular weight of 300.52 and its IUPAC name is 2-bromo-3-nitrobenzenesulfonyl chloride .
Synthesis Analysis
The synthesis of such compounds often involves multistep processes . For instance, nitration, conversion from the nitro group to an amine, and bromination are common steps in the synthesis of nitrobenzene derivatives . Friedel Crafts reactions, which are hindered if the benzene ring is strongly deactivated, are also commonly used .Molecular Structure Analysis
The molecular structure of “2-Bromo-3-nitrobenzene-1-sulfonyl chloride” can be represented by the InChI Code: 1S/C6H3BrClNO4S/c7-6-4(9(10)11)2-1-3-5(6)14(8,12)13/h1-3H . This indicates that the molecule consists of carbon, hydrogen, bromine, chlorine, nitrogen, oxygen, and sulfur atoms.Chemical Reactions Analysis
The chemical reactions involving “2-Bromo-3-nitrobenzene-1-sulfonyl chloride” are likely to be electrophilic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .Physical And Chemical Properties Analysis
“2-Bromo-3-nitrobenzene-1-sulfonyl chloride” is a pale-yellow to yellow-brown solid with a melting point of 97°C . It is stored at a temperature between 2-8°C . The compound is 95% pure .Scientific Research Applications
Protein Modification
2-Bromo-3-nitrobenzene-1-sulfonyl chloride derivatives, such as dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium salts, are utilized for protein modification. Specifically, these compounds have shown the ability to selectively modify amino acids like tryptophan and cysteine in aqueous solutions. This selectivity in reactivity extends to protein contexts, evidenced by the comparable reactivity of these compounds with substances such as chymotrypsin. However, the stability of these compounds in solutions varies with pH, necessitating careful pH control for effective protein modification (Horton & Tucker, 1970).
Reactivity in Ionic Liquids
The reactivity of 2-Bromo-3-nitrobenzene-1-sulfonyl chloride related compounds, like 1-bromo-4-nitrobenzene radical anions, is enhanced in certain ionic liquids. These ionic liquids, such as N-butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide, enable unique reaction mechanisms compared to conventional solvents, showcasing the potential for novel chemical synthesis and applications in various industrial processes (Ernst et al., 2013).
Structural Analysis
2-Bromo-3-nitrobenzene-1-sulfonyl chloride and its derivatives serve as subjects for structural analysis in scientific research. Through methods like gas-phase electron diffraction and quantum chemical studies, researchers can determine the molecular structure and conformation of these compounds, contributing to a deeper understanding of their chemical properties and reactivity (Petrov et al., 2009).
Mechanism of Action
Target of Action
The primary target of 2-Bromo-3-nitrobenzene-1-sulfonyl chloride is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
The mode of action of 2-Bromo-3-nitrobenzene-1-sulfonyl chloride involves a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining, step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway affected by 2-Bromo-3-nitrobenzene-1-sulfonyl chloride is the electrophilic aromatic substitution pathway . This pathway maintains the aromaticity of the benzene ring during the reaction . The downstream effects of this pathway include the formation of a substituted benzene ring .
Result of Action
The result of the action of 2-Bromo-3-nitrobenzene-1-sulfonyl chloride is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution pathway, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . A proton is then removed from this intermediate, yielding the substituted benzene ring .
Safety and Hazards
The compound is classified as corrosive . It has hazard statements H302 and H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-bromo-3-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO4S/c7-6-4(9(10)11)2-1-3-5(6)14(8,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRIAWJTBQVISY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)Cl)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-nitrobenzene-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B1529115.png)
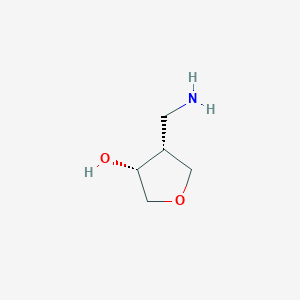


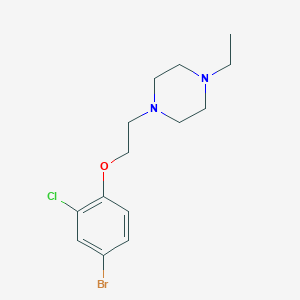
![tert-Butyl (3-oxobicyclo[3.2.1]octan-8-yl)carbamate](/img/structure/B1529122.png)
![tert-Butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate oxalate(2:1)](/img/structure/B1529123.png)

![2-Oxaspiro[3.5]nonane-6,8-dione](/img/structure/B1529125.png)
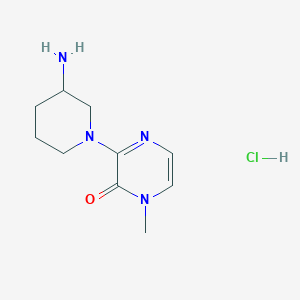
![5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride](/img/structure/B1529133.png)
